
LX7101
Übersicht
Beschreibung
“[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate” is a chemical compound . It has been identified as a JAK1 selective inhibitor .
Synthesis Analysis
The synthesis of this compound is based on ®-N-methyl-N- (5-azaspiro [2.4]heptan-7-yl)-7H-pyrrolo [2,3-d]pyrimidin-4-amine as a core scaffold . The ultimate stereocenter at C3 of the piperidine ring is set by the choice of L-serine and utilizes precedented chemistry to arrive at ®-tert-butyl 2,2-dimethyl-4- (prop-1-en-2-yl)oxazolidine-3-carboxylate .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a pyrrolo[2,3-d]pyrimidin-4-yl group, a piperidine ring, and a carbamate group .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.327±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
LIM-Kinase-Hemmung
LX7101 ist ein dualer LIM-Kinase- und ROCK-Inhibitor {svg_1}. LIM-Kinasen sind wichtige Akteure in der Regulation der Zytoskelettdynamik, indem sie den Umsatz von Mikrotubuli und Aktinfilamenten kontrollieren {svg_2}. Sie sind nachgeschaltete Effektoren kleiner G-Proteine der Rho-GTPase-Familie und haben sich aufgrund ihrer Position am unteren Ende dieser Signalwege zu vielversprechenden Zielstrukturen für die Behandlung verschiedener großer Krankheiten entwickelt {svg_3}.
Cofilin-Phosphorylierung
Cofilin, das Aktinfilamente depolymerisiert, ist das bekannteste Substrat dieser Enzyme. Die Phosphorylierung von Cofilin zu seiner inaktiven Form durch LIM-Kinasen verhindert die Depolymerisation von Aktinfilamenten {svg_4}. Es wird angenommen, dass das Gleichgewicht zwischen phosphoryliertem und nicht-phosphoryliertem Cofilin eine wichtige Rolle bei der Invasion und Metastasierung von Tumorzellen spielt {svg_5}.
ROCK-Hemmung
This compound hemmt auch die Rho-assoziierte Proteinkinase (ROCK), die eine entscheidende Rolle bei der Regulierung der Form und Bewegung von Zellen spielt, indem sie auf das Zytoskelett einwirkt {svg_6}.
Behandlung von Glaukom
This compound wurde zur Behandlung von okulärer Hypertension und assoziiertem Glaukom eingesetzt {svg_7}. Es wurde für eine klinische Studie ausgewählt, um "die Sicherheit, Verträglichkeit und Wirksamkeit von this compound bei Patienten mit primär offenwinkligem Glaukom oder okulärer Hypertension" zu untersuchen {svg_8}.
Präklinische Validierung
Viele kleine Moleküle wurden für die LIMK-Hemmung entwickelt, und this compound ist eine der wenigen Inhibitorfamilien, die in vivo an verschiedenen pathologischen Modellen getestet wurden {svg_9}.
Chemische Synthese
Die chemische Synthese von this compound umfasst Reaktionen, die unter einer statischen Atmosphäre aus Argon oder Stickstoff durchgeführt und magnetisch gerührt werden {svg_10}. Die detaillierten experimentellen Verfahren zur Synthese von this compound finden sich in der Literatur {svg_11}.
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O3/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNYABQEOGNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192189-69-7 | |
| Record name | LX-7101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192189697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LX-7101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LX-7101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B3C4ZT96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main targets of LX7101 and how does its inhibition mechanism contribute to its therapeutic potential in glaucoma?
A1: this compound acts as a dual inhibitor of LIM-kinase (LIMK) and Rho-associated protein kinase (ROCK) [, ]. Both LIMK and ROCK are involved in the regulation of the actin cytoskeleton, which plays a crucial role in maintaining the outflow of aqueous humor from the eye. [] By inhibiting these kinases, this compound aims to relax the trabecular meshwork and increase outflow facility, thereby reducing intraocular pressure (IOP), a key factor in glaucoma [].
Q2: What structural features of this compound contribute to its improved stability compared to earlier LIMK inhibitors?
A2: Early LIMK inhibitors faced challenges with poor aqueous stability due to the presence of a central urea moiety prone to solvolysis []. this compound overcomes this issue by replacing the labile urea with a more hindered amide group, significantly enhancing its aqueous stability []. Additionally, the incorporation of specific solubilizing groups contributes to its favorable properties for topical ocular administration [].
Q3: How did the structure-activity relationship (SAR) studies contribute to the development of this compound and similar compounds?
A3: Extensive SAR studies focused on three key modification sites of the this compound scaffold, leading to a series of novel LIMK inhibitors with a tricyclic hinge-binding motif based on the pyrrolopyrimidine core []. This research demonstrated that these modifications yielded compounds with improved selectivity for LIMK and enhanced on-target activity compared to earlier compounds like this compound []. These findings provide valuable insights for developing potent and selective LIMK inhibitors.
Q4: What is the evidence supporting the efficacy of this compound in treating glaucoma?
A4: Preclinical studies demonstrated that this compound effectively lowered IOP in a mouse model of ocular hypertension []. Following promising preclinical results, this compound advanced to Phase 1 clinical trials in glaucoma patients, where it successfully demonstrated efficacy in reducing IOP []. These findings highlight the therapeutic potential of this compound as a treatment option for glaucoma.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
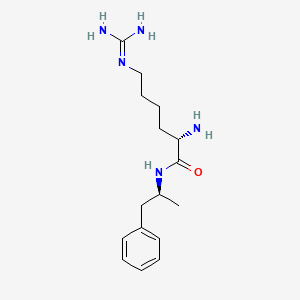
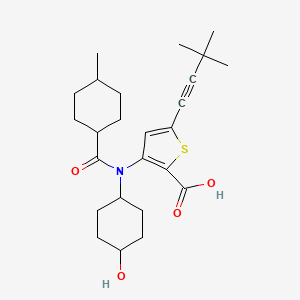
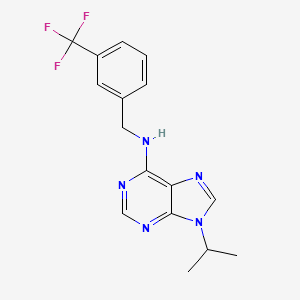

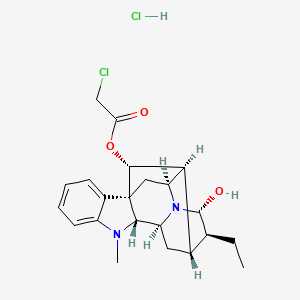
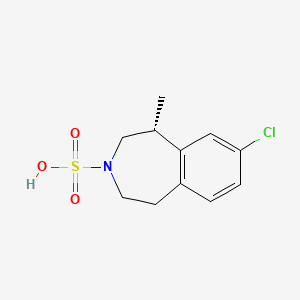
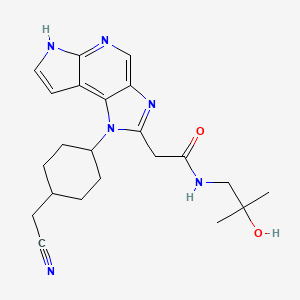

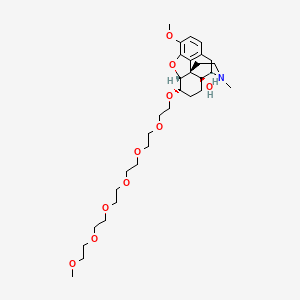


![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B608644.png)
![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)